molecular formula C12H9FN6OS2 B2883254 2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 833428-14-1

2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2883254
CAS No.: 833428-14-1
M. Wt: 336.36
InChI Key: YUXOSPOHGTXDPK-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H9FN6OS2 and its molecular weight is 336.36. The purity is usually 95%.
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Biological Activity

2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a tetrazole ring, a 4-fluorophenyl group, and a thiazole moiety, which may enhance its pharmacological properties. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H8_8FN5_5OS, with a molecular weight of 253.26 g/mol. Key physicochemical properties are summarized in the table below:

PropertyValue
Boiling Point500.1 ± 60.0 °C (Predicted)
Density1.61 ± 0.1 g/cm³ (Predicted)
pKa14.97 ± 0.40 (Predicted)

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring can mimic certain biological molecules, facilitating binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to observed pharmacological effects such as:

  • Anticancer Activity : The compound has been investigated for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary studies suggest it may exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects : The compound's structure suggests potential in modulating inflammatory pathways.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cells, with IC50_{50} values often less than that of standard chemotherapy agents like doxorubicin .

Antimicrobial Studies

Research indicates that the presence of the fluorine atom enhances the lipophilicity of the compound, which may influence its ability to penetrate microbial membranes and exert antimicrobial effects. In vitro assays have reported varying degrees of activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Potential

The compound's thiazole moiety has been linked to anti-inflammatory activity in several studies, suggesting it may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Study on Antitumor Effects : A study examining thiazole-based compounds reported that derivatives with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines, correlating structural features with biological activity .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of tetrazole derivatives, revealing promising results against resistant bacterial strains, indicating a need for further exploration into their mechanism and efficacy .
  • Inflammation Modulation : Research into thiazole-containing compounds indicated their ability to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN6OS2/c13-8-1-3-9(4-2-8)19-12(16-17-18-19)22-7-10(20)15-11-14-5-6-21-11/h1-6H,7H2,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXOSPOHGTXDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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